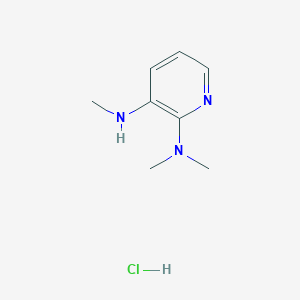

2-N,2-N,3-N-三甲基吡啶-2,3-二胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in the field of organic chemistry. Paper describes a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine, with iodine (I2) as a catalyst to form 2-methylpyridines. This method is notable for its use of triethylamine as a carbon source and for the direct formation of pyridines with the introduction of methyl groups. Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within a six-membered aromatic ring. The papers provided do not directly analyze the molecular structure of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride, but they do discuss related compounds. For instance, paper mentions the reaction of [2,2'-Bipyridyl]-3,3'-diamine with ethyl benzimidate hydrochloride to form a dipyrido[1,3]diazepine derivative. This suggests that substitutions on the pyridine ring, such as alkylation, can lead to a variety of molecular structures with different properties.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is influenced by the presence of substituents on the ring. Paper describes the alkylation of a bipyridine derivative, which after hydrolysis yields N-monosubstituted bipyridinediamines. This indicates that pyridine compounds can undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. While the papers do not provide specific data on the compound of interest, they do offer insights into the properties of related compounds. For example, paper discusses the synthesis of N-(trimethylsilylalkyl) diamines and their dihydrochlorides, suggesting that such compounds can be synthesized in good yields and their structures confirmed by infrared spectral data. This implies that the physical and chemical properties of pyridine derivatives, including solubility, melting points, and reactivity, can be systematically studied and characterized.

科学研究应用

合成和化学性质

- 2-N,2-N,3-N-三甲基吡啶-2,3-二胺盐酸盐参与各种化学合成过程。例如,徐宝才(2004)的研究详细介绍了2-氯甲基-4-甲氧基-3,5-二甲基吡啶盐酸盐的合成过程,其中2,3,5-三甲基吡啶经历了氧化、硝化和卤代反应等多种化学转化(Xu Bao-cai, 2004)。类似地,另一项研究概述了N-单取代[2,2′-联吡啶]-3,3′-二胺的合成,表明吡啶衍生物在化学合成中的多功能性(Ł. Kaczmarek & P. Nantka-Namirski, 1990)。

在药物化学中的应用

- 在药物化学领域,2-N,2-N,3-N-三甲基吡啶-2,3-二胺盐酸盐及其衍生物在合成具有潜在治疗效果的化合物中发挥作用。例如,E. Grivsky等人(1980)合成了2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡咯[2,3-d]嘧啶,这种化合物对大鼠Walker 256肉瘤肉瘤具有显著活性,突显了其作为抗肿瘤剂的潜力(E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980)。

在配位化学中的作用

- 在配位化学中,2-N,2-N,3-N-三甲基吡啶-2,3-二胺盐酸盐的衍生物用于形成复杂的化合物。例如,L. J. Baird等人(2007)的研究讨论了从2,2′-联吡啶衍生的潜在六齿配体的合成,其中利用吡啶衍生物创建复杂结构(L. J. Baird, C. Black, & A. Blackman, 2007)。

环境和物理化学见解

- 研究还探讨了吡啶衍生物的物理和环境相互作用。例如,W. Marczak和A. Banaś(2001)研究了2,4,6-三甲基吡啶与水的疏水和亲水相互作用,提供了这些化合物在不同环境中行为的见解(W. Marczak & A. Banaś, 2001)。

分析应用

- 吡啶衍生物的分析应用包括其在色谱和分析化学中的应用。N. El-Abasawy等人(2018)展示了一种用于估算苯哌地林盐酸盐和替米普林的二元混合物的TLC密度法的应用,突显了吡啶衍生物在分析方法中的实用性(N. El-Abasawy, Khalid A. M. Attia, A. A. Abo-serie, Ragab A. M. Said, & Ahmed A Almrasy, 2018)。

作用机制

The mechanism of action of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride is not specified in the search results. As it is used in various scientific experiments, its mechanism of action likely depends on the specific context of the experiment.

安全和危害

The compound has several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes refer to specific safety and hazard guidelines for handling and disposal.

属性

IUPAC Name |

2-N,2-N,3-N-trimethylpyridine-2,3-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-9-7-5-4-6-10-8(7)11(2)3;/h4-6,9H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZXXDDTZITCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

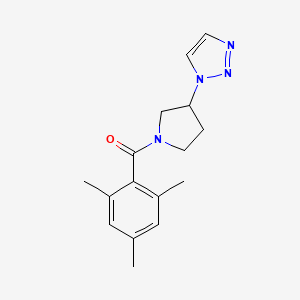

CNC1=C(N=CC=C1)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)